molecular formula C22H44N4O5 B12662532 Ethyl-N-alpha-lauroyl-L-arginate acetate CAS No. 92071-96-0

Ethyl-N-alpha-lauroyl-L-arginate acetate

Cat. No.: B12662532
CAS No.: 92071-96-0
M. Wt: 444.6 g/mol
InChI Key: XYXKDWVGRJVEAO-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-N-alpha-lauroyl-L-arginate acetate (LAE), with CAS Number 92071-96-0, is a cationic, amino acid-based surfactant of significant interest in scientific research due to its potent and broad-spectrum antimicrobial activity and its status as a Generally Recognized as Safe (GRAS) compound for specific food applications . Its primary research value lies in its mechanism of action; as a cationic surfactant, it interacts with and disrupts the integrity of negatively charged bacterial cell membranes, increasing permeability and leading to loss of cell viability without cell lysis . This mechanism provides a powerful tool for studying microbial inhibition and developing novel preservation strategies. Researchers utilize LAE in a wide range of applications, including the development of antimicrobial food packaging materials to enhance food safety and extend shelf life , the formulation of food-grade sanitizers and surface disinfectants , and the study of its synergistic effects with other antimicrobials, such as curcumin, to enhance photodynamic inactivation of pathogens . In cosmetic science, it is investigated for its efficacy in controlling microbial growth in personal care products and as an active ingredient in oral care formulations for its anti-gingivitis properties . From a biochemical perspective, LAE is known to be rapidly metabolized; it undergoes hydrolysis in simulated intestinal fluids to its constituent components—lauric acid, a common fatty acid, and L-arginine, a natural amino acid—which enter normal metabolic pathways . This rapid metabolism underpins its favorable low toxicity profile, which has been established through extensive in vivo and in vitro toxicological studies . The compound is a white, hygroscopic powder with good solubility in water and greater stability in acidic conditions, with a half-life of over one year at pH 4, decreasing significantly under alkaline conditions . This product, this compound, is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

92071-96-0

Molecular Formula

C22H44N4O5

Molecular Weight

444.6 g/mol

IUPAC Name

acetic acid;ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate

InChI

InChI=1S/C20H40N4O3.C2H4O2/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;1-2(3)4/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H3,(H,3,4)/t17-;/m0./s1

InChI Key

XYXKDWVGRJVEAO-LMOVPXPDSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.CC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.CC(=O)O

Origin of Product

United States

Synthesis and Chemical Modification of Ethyl N Alpha Lauroyl L Arginate Acetate

Synthetic Pathways and Methodological Development

The production of Ethyl-N-alpha-lauroyl-L-arginate is a multi-step process that has been refined since its initial synthesis. The first synthesis and report of its antimicrobial properties occurred in 1976. In the early 1980s and again in 1995, research and patenting efforts further developed the synthesis process. The method primarily involves two key chemical reactions: esterification and amidation. wikipedia.org

The synthesis is typically carried out in two main stages. fao.org

Esterification: The first step is the esterification of the carboxyl group of L-arginine with ethanol. fao.orgfrontiersin.org This reaction is commonly initiated using L-arginine hydrochloride as a starting material and thionyl chloride as an esterification agent. fao.orgearthwormexpress.com The heat generated during the reaction helps to drive the formation of the intermediate product, ethyl arginate dihydrochloride (B599025) (ethyl arginate·2HCl). fao.org

Amidation: The second stage involves the amidation (or condensation) of the α-amino group of the newly formed ethyl arginate with lauroyl chloride. fao.orgfrontiersin.org This reaction is conducted in an aqueous medium under controlled temperature (10–15°C) and pH (6.7–6.9) conditions. nih.govfrontiersin.org The resulting product is the ethyl-Nα-lauroyl-L-arginate cation, which is typically recovered as its hydrochloride salt. fao.org The final product is then separated via filtration and dried to yield a white, hygroscopic powder. fao.orgearthwormexpress.com

The starting materials for this process include L-arginine HCl, ethanol, thionyl chloride, sodium hydroxide, and lauroyl chloride. fao.org

Another patented process describes dissolving L-arginine ethyl ester dihydrochloride in tetrahydrofuran, followed by the addition of triethylamine (B128534) and then lauroyl chloride, with the reaction proceeding for several hours to completion. google.com The purification steps are also critical, involving extraction with solvents like ethyl acetate (B1210297) and crystallization from solutions containing petroleum ether, n-hexane, or cyclohexane (B81311) to isolate the final product. google.com

The yields reported for these processes vary depending on the specific methodology employed.

Patent/MethodReported YieldNotes
CN108101812B83.53% (molar yield)Refers to the yield after concentration from an ethyl acetate extraction. google.com
CN108101812B98.42% (molar yield)Refers to the yield of the crystallization step from petroleum ether. google.com
CN105837837A87.3%Purity reported as 90.1%. google.com
CN105837837A85.8%A comparative example with purity reported as 87.1%. google.com

Chemical Modifications and Derivatization Strategies

The structure of Ethyl-N-alpha-lauroyl-L-arginate allows for various chemical modifications to alter its properties or create derivatives for specific applications. These strategies often target the ester, amide, or guanidinium (B1211019) groups.

During the synthesis and subsequent hydrolysis of Ethyl-N-alpha-lauroyl-L-arginate, several related substances are formed, which can be considered structural analogues. earthwormexpress.comnih.gov These compounds are often present as impurities in the commercial product and their limits are specified in food-grade standards. earthwormexpress.comnih.gov The primary analogues include the hydrolysis products Nα-lauroyl-L-arginine (LAS) and lauric acid, as well as unreacted starting materials or intermediates like L-arginine and ethyl arginate. nih.gov

Compound NameAbbreviationOriginTypical Limit in Food Grade Product
Nα-Lauroyl-L-arginineLASHydrolysis of the ethyl ester group. nih.gov≤3% earthwormexpress.com
Lauric acid-Hydrolysis of the amide bond. nih.gov≤5% earthwormexpress.com
Ethyl laurate-Synthesis impurity. nih.gov≤3% earthwormexpress.com
L-Arginine hydrochlorideL-Arginine·HClUnreacted starting material. nih.gov≤1% earthwormexpress.com
Ethyl arginate dihydrochlorideEthyl arginate·2HClSynthesis intermediate. nih.gov≤1% earthwormexpress.com

Alterations to the chemical structure of Ethyl-N-alpha-lauroyl-L-arginate have a significant impact on its physicochemical properties. The compound's stability is pH-dependent; it is most stable at pH 4, with a half-life of over a year, which decreases to 57 days at pH 7 and 34 hours at pH 9 at 25°C, indicating that hydrolysis is accelerated in alkaline conditions. nih.gov

The primary hydrolysis product, Nα-lauroyl-L-arginine (LAS), which results from the cleavage of the ethyl ester, is an amphoteric surfactant with significantly lower water solubility (<0.1 mM) compared to the parent compound. nih.gov This change from a cationic to an amphoteric nature alters its surface activity and interaction with other molecules. The other major hydrolysis product, lauric acid, is a fatty acid whose properties are also pH-dependent. nih.gov These structural changes are central to the metabolism of the compound, which is broken down into its constituent parts—lauric acid, arginine, and ethanol—which are then further metabolized by the body. nih.gov

The cationic nature of Ethyl-N-alpha-lauroyl-L-arginate makes it suitable for creating functionalized derivatives through ionic interactions with anionic polymers. These derivatives are being explored for various research and biomedical applications.

One notable example is the ionic coupling of LAE with hyaluronic acid (HyA) to form complexes. nih.gov These complexes, with LAE to HyA ratios of 1:1 and 1:2, can be formed into thin films. nih.gov Structural analysis revealed that these films have a smectic-like structure where LAE and HyA form ordered layers with a nanometric periodicity. nih.gov These films are designed to dissociate in aqueous environments to deliver free LAE, demonstrating potential for controlled-release applications with biocide activity against both Gram-positive and Gram-negative bacteria. nih.gov

Another research application involves using LAE to modify the surface of cellulose (B213188) nanocrystals (CNC). nih.gov The strong electrostatic attraction between the cationic LAE and the negatively charged CNC particles allows for the creation of modified nanocrystals. nih.gov This functionalization has been shown to improve properties such as foamability and the stability of emulsions, indicating potential uses in advanced material science and formulation development. nih.gov

Antimicrobial Mechanisms of Action of Ethyl N Alpha Lauroyl L Arginate Acetate

Membrane Permeabilization and Disruption Modalities

The antimicrobial efficacy of ethyl lauroyl arginate is predominantly attributed to its ability to compromise the structural and functional integrity of microbial cell membranes. nih.govfrontiersin.org As a cationic surfactant, its positively charged head group is attracted to the negatively charged components of the microbial cell envelope. abingredients.commdpi.com This interaction initiates a series of disruptive processes that lead to cell death.

Interaction with Microbial Cell Walls and Outer Membranes

The initial step in the antimicrobial action of ethyl lauroyl arginate involves its interaction with the outer layers of the microbial cell. wikipedia.org In Gram-negative bacteria, which possess a protective outer membrane, the compound must first cross this barrier. wikipedia.orgplos.org The outer membrane of Gram-negative bacteria is a complex structure containing lipopolysaccharides (LPS), which contributes to its negative charge. plos.orgnih.gov Ethyl lauroyl arginate's positive charge facilitates its binding to this negatively charged surface. mdpi.com

Studies have shown that exposure to ethyl lauroyl arginate causes significant alterations to the cell envelope. For instance, in Salmonella typhimurium, treatment with the compound resulted in visible changes to the outer membrane. researchgate.net This initial interaction destabilizes the cell wall, compromising its function as a protective barrier and allowing the surfactant molecule to access the underlying cytoplasmic membrane. abingredients.comwikipedia.org

Cytoplasmic Membrane Targeting and Integrity Loss

The cytoplasmic membrane is the principal target for ethyl lauroyl arginate. nih.govwikipedia.org Following its passage through the cell wall, the molecule's high affinity for the inner cell envelope leads to strong binding. wikipedia.org The hydrophobic lauroyl chain of the molecule then penetrates the hydrophobic core of the lipid bilayer. wikipedia.org This insertion disrupts the ordered structure of the membrane phospholipids (B1166683), leading to a loss of membrane integrity and functionality. abingredients.commdpi.com

This disruption of the membrane affects crucial cellular processes, including metabolism and the normal cell cycle. abingredients.com The damage is characterized by a disturbance in the membrane potential and structural changes, which ultimately cause a loss of cell viability. mdpi.comwikipedia.org Research using various microscopy techniques has confirmed these morphological changes, revealing alterations like irregular shapes and rough surfaces on bacterial cells after treatment. While the compound causes significant damage, it does not typically lead to complete cell lysis or disruption. wikipedia.org

Ionic Leakage Phenomena (e.g., K+ efflux)

A direct consequence of the compromised cytoplasmic membrane is the leakage of small intracellular components. abingredients.comlauric-arginate.com The disruption of the membrane's barrier function leads to an uncontrolled flux of ions. researchgate.net One of the key indicators of this damage is the efflux of intracellular potassium ions (K+). frontiersin.orgresearchgate.net

Studies have measured a significant increase in extracellular potassium concentrations following the exposure of bacteria to ethyl lauroyl arginate. This indicates a loss of the cell's ability to maintain its essential ion gradients. For example, after a 30-minute exposure to the compound, the potassium leakage from Staphylococcus aureus and Salmonella typhimurium increased by 7.7 µg/ml and 3.34 µg/ml, respectively. researchgate.net This loss of potassium and other vital cytoplasmic materials, such as proteins and nucleic acids, perturbs metabolic processes and contributes directly to cell death. frontiersin.orgwikipedia.org

Table 1: Effects of Ethyl Lauroyl Arginate on Microbial Membranes

Mechanism Organism(s) Studied Observed Effect Reference(s)
Outer Membrane Alteration Salmonella typhimurium Altered cell integrity, particularly in the outer membrane. researchgate.net
Cytoplasmic Membrane Disruption Salmonella typhimurium, Staphylococcus aureus Disturbance in membrane potential, structural changes, loss of cell viability without cell lysis. wikipedia.org
Potassium (K+) Leakage Staphylococcus aureus 7.7 µg/ml increase in K+ leakage after 30 minutes. researchgate.net
Potassium (K+) Leakage Salmonella typhimurium 3.34 µg/ml increase in K+ leakage after 30 minutes. researchgate.net

Intracellular Effects and Molecular Targets

Beyond the catastrophic damage to the cell membrane, ethyl lauroyl arginate also exerts its antimicrobial effects through intracellular actions once it gains entry into the cytoplasm.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Formation

The generation of reactive oxygen species (ROS) is implicated as a component of ethyl lauroyl arginate's antimicrobial mechanism. nih.govfrontiersin.org ROS are highly reactive chemical molecules, such as hydrogen peroxide and superoxide (B77818) anions, that can cause widespread damage to cellular components. youtube.com Research has indicated that the antimicrobial efficacy of ethyl lauroyl arginate against E. coli O157:H7 and L. innocua can be diminished by the presence of antioxidants, which suggests a direct link between its bactericidal activity and the induction of oxidative stress. nih.gov

Once formed, these excessive ROS can lead to irreversible oxidative damage to essential macromolecules, including DNA, proteins, and lipids. nih.govfrontiersin.org This damage disrupts normal cellular functions and signaling pathways, ultimately contributing to cell death. frontiersin.org The synergistic effect observed when ethyl lauroyl arginate is combined with photosensitizers like curcumin (B1669340) further supports this mechanism, as it enhances the interaction between the cell membrane and ROS, leading to greater inactivation of bacteria. usda.gov

DNA Aggregation and Inhibition of Nucleic Acid Synthesis

After permeating the cell membrane, ethyl lauroyl arginate can interact with negatively charged intracellular components, including nucleic acids. abingredients.comfrontiersin.org This interaction can lead to structural changes in the bacterial DNA. abingredients.com The binding of the cationic surfactant to the polyanionic DNA can cause aggregation, which would interfere with critical cellular processes such as replication and transcription.

Furthermore, the oxidative stress induced by the compound can directly damage DNA. nih.gov This damage, combined with the physical aggregation, can inhibit the synthesis of nucleic acids, thereby halting cell division and leading to cell death. frontiersin.org

Table 2: Intracellular Antimicrobial Effects of Ethyl Lauroyl Arginate

Mechanism Target Observed Effect Reference(s)
Oxidative Stress Cellular Components Generation of ROS; damage to DNA, proteins, and lipids. Antimicrobial effect suppressed by antioxidants. nih.govfrontiersin.org
DNA Interaction Bacterial DNA Interacts with DNA, resulting in structural changes and aggregation. abingredients.com

Protein Leakage from Microbial Cells

The antimicrobial activity of Ethyl-N-alpha-lauroyl-L-arginate acetate (B1210297) (LAE) is significantly attributed to its ability to induce the leakage of proteins and other essential components from within microbial cells. As a cationic surfactant, the primary target of LAE is the cytoplasmic membrane of bacteria, which carries a net negative charge. wikipedia.orgresearchgate.net The mechanism commences with the electrostatic attraction between the positively charged guanidine (B92328) group of the LAE molecule and the negatively charged components of the bacterial cell envelope. researchgate.net

Following this initial binding, the hydrophobic lauryl chain of the LAE molecule penetrates the hydrophobic core of the cell membrane. researchgate.net This insertion disrupts the structural integrity of the membrane, leading to a loss of its selective permeability. The compromised membrane is no longer able to effectively contain the cellular contents, resulting in the progressive leakage of cytoplasmic materials, including ions, metabolites, and proteins. wikipedia.org This loss of vital intracellular components disrupts critical metabolic processes and ultimately leads to a loss of cell viability and cell death. wikipedia.orgmdpi.com Studies on bacteria such as Salmonella typhimurium and Staphylococcus aureus have demonstrated that exposure to LAE causes significant structural changes to the cell membrane and subsequent loss of viability, although it does not necessarily lead to complete cell lysis or disruption. wikipedia.org

Alteration of Cellular Processes (e.g., septation)

The extensive damage to the microbial cell membrane caused by Ethyl-N-alpha-lauroyl-L-arginate acetate (LAE) has profound consequences on various cellular processes, leading to the inhibition of the normal bacterial cycle. wikipedia.org The disruption of the membrane potential and the uncontrolled leakage of cytoplasmic contents directly perturb the cell's metabolic machinery. wikipedia.org

Comparative Mechanistic Studies with Other Antimicrobial Agents

The antimicrobial mechanism of this compound (LAE) has been compared with other antimicrobial agents, highlighting both similarities and differences in their modes of action.

LAE vs. Quaternary Ammonium (B1175870) Compounds (QACs): Similar to other cationic surfactants like quaternary ammonium compounds, LAE's primary mechanism involves the disruption of the microbial cell membrane through electrostatic and hydrophobic interactions. mdpi.comresearcher.life Both classes of compounds are membrane-active agents that lead to increased permeability and leakage of cellular contents. wikipedia.orgmdpi.com

LAE vs. Nisin: Nisin, a bacteriocin, also acts on the cell membrane but through a more specific mechanism. It binds to Lipid II, a precursor molecule for cell wall synthesis, and uses it as a docking molecule to form pores in the membrane. While both LAE and nisin are membrane-active, their initial targets and mode of interaction differ. Studies have shown synergistic effects when LAE is combined with nisin. For example, a combination of LAE and nisin was more effective against E. coli O157:H7 than either agent alone. nih.gov Similarly, combinations of LAE and nisin have demonstrated synergistic effects against foodborne pathogens like Bacillus subtilis and Clostridium sporogenes. mdpi.com

LAE vs. Essential Oils: Essential oils, such as cinnamon oil and eugenol (B1671780), are complex mixtures of volatile compounds that also exhibit antimicrobial properties, often by disrupting the cell membrane and interfering with cellular energy production. wikipedia.org Research has indicated that combinations of LAE with cinnamon leaf oil or eugenol can act synergistically against pathogens like Listeria monocytogenes. wikipedia.org This suggests that their different, yet complementary, ways of disrupting membrane function can lead to enhanced antimicrobial activity.

Interactive Data Table: Comparative Antimicrobial Activity

Antimicrobial AgentTarget MicroorganismMechanism of ActionObserved Interaction with LAE
This compound (LAE) Broad-spectrum (bacteria, yeasts, molds)Disrupts cell membrane integrity, causing leakage of cytoplasmic contents. wikipedia.orgresearchgate.net-
Nisin Primarily Gram-positive bacteriaBinds to Lipid II, forms pores in the cell membrane.Synergistic mdpi.comnih.gov
Quaternary Ammonium Compounds (QACs) Broad-spectrumDisrupts cell membrane through electrostatic and hydrophobic interactions. mdpi.comSimilar mechanism
Cinnamon Leaf Oil / Eugenol Broad-spectrumDisrupts cell membrane, interferes with cellular energy. wikipedia.orgSynergistic wikipedia.org

Antimicrobial Efficacy and Spectrum of Ethyl N Alpha Lauroyl L Arginate Acetate

Antibacterial Efficacy against Gram-Positive Organisms

Activity against Listeria monocytogenes and Staphylococcus aureus

Ethyl-N-alpha-lauroyl-L-arginate acetate (B1210297) (LAE) demonstrates significant antibacterial efficacy against the Gram-positive pathogens Listeria monocytogenes and Staphylococcus aureus. rsdjournal.org Studies have shown that LAE can reduce bacterial populations of both organisms by at least 3.5 log CFU/mL in under an hour. earthwormexpress.comresearchgate.net

For L. monocytogenes, the Minimum Inhibitory Concentration (MIC) has been reported to be as low as 8 ppm and 11.8 ppm in different studies. rsdjournal.orgnih.gov In various food matrixes and laboratory settings, LAE has proven effective. For instance, treating stainless steel coupons contaminated with L. monocytogenes with a 200 ppm LAE solution resulted in a 1.88 log CFU/coupon reduction after 15 minutes. scirp.org Similarly, applying a 5,000 ppm LAE solution to frankfurters reduced L. monocytogenes counts by over 1.3 log CFU per package within the first day. nih.gov However, the efficacy can be influenced by the food matrix; one study found that 800 ppm of LAE was needed to achieve a significant reduction of L. monocytogenes in whole milk. rsdjournal.org

Against S. aureus, LAE has shown a MIC of 8 ppm and a Minimum Bactericidal Concentration (MBC) of 16 µg/ml in separate studies. nih.govrsdjournal.org In another study, the MIC was found to be 12.5 ppm. rsdjournal.org The bactericidal effect is rapid; a notable reduction in the viability of S. aureus was observed within 80 minutes of treatment with LAE at its MIC. researchgate.net

Table 1: In Vitro Efficacy of Ethyl-N-alpha-lauroyl-L-arginate Acetate against L. monocytogenes and S. aureus

MicroorganismTestConcentration (ppm or µg/mL)ResultSource
Listeria monocytogenesMIC8 ppmInhibition of growth rsdjournal.org
Listeria monocytogenesMIC11.8 ppmInhibition of growth nih.gov
Listeria monocytogenesLog Reduction200 ppm1.88 log CFU/coupon reduction in 15 min scirp.org
Listeria monocytogenesLog Reduction5000 ppm>1.3 log CFU/package reduction in 24 hrs nih.gov
Staphylococcus aureusMIC8 ppmInhibition of growth rsdjournal.org
Staphylococcus aureusMIC12.5 ppmInhibition of growth rsdjournal.org
Staphylococcus aureusMIC8 µg/mLInhibition of growth nih.gov
Staphylococcus aureusMBC16 µg/mLBactericidal effect nih.gov

Activity against Lactobacillus plantarum

This compound is also effective against Lactobacillus plantarum. Research has determined the MIC for L. plantarum to be 32 ppm (or 32 mg/mL). rsdjournal.orgmirenat.com At this concentration, a 100% reduction in cell viability was observed after 60 minutes of contact. rsdjournal.org Another study confirmed that LAE treatment at the MIC level greatly reduces the viability of L. plantarum. mirenat.com

Antibacterial Efficacy against Gram-Negative Organisms

Activity against Escherichia coli and Salmonella enterica

LAE displays potent bactericidal action against the Gram-negative bacteria Escherichia coli and Salmonella enterica. earthwormexpress.comresearchgate.net For E. coli, the MIC has been reported as 16 ppm and 16 µg/ml in separate studies, with an MBC of 16 µg/ml. nih.govrsdjournal.org Another study found a slightly higher MIC of 25 ppm. rsdjournal.org The compound is fast-acting, with one study on E. coli O157:H7 showing a 6.25-log unit decrease in microbial load after just 10 minutes of exposure to LAE at 50 µg/mL. researchgate.net In another instance, LAE-coated packaging demonstrated an initial killing effect on E. coli, causing a reduction of approximately 0.7 to 1 log CFU/g on raw pork and beef. semanticscholar.orgresearchgate.net

Similarly, for Salmonella enterica, the MIC has been established at 16 ppm and the MBC at 23.5 ppm. rsdjournal.orgnih.gov A different study reported an MIC of 25 ppm for the bacterium. rsdjournal.org Like with other bacteria, the action is rapid, with a population reduction of at least 3.5 log CFU/mL occurring in less than one hour. earthwormexpress.comresearchgate.net

Table 2: In Vitro Efficacy of this compound against E. coli and S. enterica

MicroorganismTestConcentration (ppm or µg/mL)ResultSource
Escherichia coliMIC16 ppmInhibition of growth rsdjournal.org
Escherichia coliMIC25 ppmInhibition of growth rsdjournal.org
Escherichia coliMIC16 µg/mLInhibition of growth nih.gov
Escherichia coliMBC16 µg/mLBactericidal effect nih.gov
Salmonella entericaMIC16 ppmInhibition of growth rsdjournal.org
Salmonella entericaMIC25 ppmInhibition of growth rsdjournal.org
Salmonella entericaMBC23.5 ppmBactericidal effect nih.gov

Activity against Pseudomonas aeruginosa and Yersinia enterolitica

The efficacy of LAE extends to other significant Gram-negative pathogens. Against Pseudomonas aeruginosa, research has shown a reduction in population of at least 3.5 log CFU/mL in less than an hour. earthwormexpress.com However, it appears to be less susceptible than other bacteria, with a reported MIC of 100 ppm. rsdjournal.org Despite this higher MIC, a significant reduction in cell viability of over 99% was observed after 100 minutes of treatment. researchgate.net At sub-growth inhibitory concentrations, LAE has also been found to inhibit biofilm formation by P. aeruginosa. nih.gov

For Yersinia enterocolitica, the MIC has been determined to be 8 ppm (or 8 mg/mL). rsdjournal.orgmirenat.com At this concentration, a rapid bactericidal effect is observed, with a 99.7% decrease in cell viability within 5 minutes of contact, reaching a 99.9% reduction after 30 minutes. mirenat.com

Activity against Campylobacter jejuni

This compound is highly effective against Campylobacter jejuni. rsdjournal.org In vitro studies treating pure cultures of C. jejuni with LAE solutions of 50, 100, and 200 mg/L at 4°C for 2 hours resulted in no detectable survivors. rsdjournal.orgnih.gov When applied to chicken breast fillets, LAE at 400 mg/kg achieved a maximum reduction of approximately 1.5 log cfu/g over 7 days of storage. nih.gov Other research has also highlighted that LAE-containing films are particularly efficient against C. jejuni compared to other foodborne pathogens. rsdjournal.org

Antifungal and Anti-yeast Efficacy

Ethyl Lauroyl Arginate (LAE) demonstrates a broad spectrum of antimicrobial activity that includes significant efficacy against various fungi and yeasts responsible for food spoilage. nih.govcabidigitallibrary.org Its potential as an antifungal agent has been the subject of considerable research. researchgate.net While effective, some studies note that the minimum inhibitory concentrations (MIC) for fungi are generally higher than those required for bacteria. researchgate.net

Activity against Filamentous Fungi (e.g., Penicillium, Aspergillus, Fusarium, Cladosporium, Botrytis)

LAE has been shown to be effective against a range of filamentous fungi commonly found in food environments. researchgate.net Research confirms its activity against species such as Aspergillus niger and Penicillium chrysogenum, although the efficacy can be lower compared to its bactericidal effects. One study investigated the antibiofilm activity of LAE against several food spoilage fungi, including Cladosporium cladosporioides, Aspergillus ochraceus, Penicillium italicum, Botrytis cynerea, and Fusarium oxysporum. nih.gov The results demonstrated that LAE significantly reduced the formation of fungal biofilms at concentrations ranging from 6 to 25 mg/L. nih.gov Furthermore, LAE was also effective against already established biofilms, reducing their metabolic activity and viability. nih.gov

The minimum inhibitory concentration (MIC) values reported in the literature for molds and yeasts range from 12 to 100 mg/kg or 4 to 100 μg/mL. researchgate.net

Table 1: Efficacy of Ethyl Lauroyl Arginate (LAE) against Filamentous Fungi

Fungal Species Observed Effect Concentration Source(s)
Cladosporium cladosporioides Significant reduction in biofilm formation 6 to 25 mg/L , nih.gov
Aspergillus ochraceus Investigated for antibiofilm activity Not specified , nih.gov
Penicillium italicum Investigated for antibiofilm activity Not specified , nih.gov
Botrytis cynerea Significant reduction in biofilm formation 6 to 25 mg/L , nih.gov
Fusarium oxysporum Significant reduction in biofilm formation 6 to 25 mg/L , nih.gov
Aspergillus niger Documented antifungal activity MIC 24 to 400 mg/L

Activity against Yeasts (e.g., Zygosaccharomyces bailii)

LAE exhibits potent activity against various yeasts, including those known for causing spoilage in food and beverage products. nih.gov The spoilage yeast Zygosaccharomyces bailii is particularly notable for its high resistance to traditional weak-acid preservatives. nih.gov However, LAE has demonstrated significant efficacy against it. nih.gov Research has established specific minimum inhibitory concentration (MIC) values for LAE against several yeast species. For instance, the MIC value for Zygosaccharomyces bailii has been reported as 62.5 μg/mL. nih.govresearchgate.net

Table 2: Efficacy of Ethyl Lauroyl Arginate (LAE) against Yeasts

Yeast Species Minimum Inhibitory Concentration (MIC) Source(s)
Saccharomyces cerevisiae 35 μg/mL nih.gov
Candida albicans 112.5 μg/mL nih.gov

Antiviral Activity (e.g., SARS-CoV-2)

Recent studies have explored the antiviral properties of Ethyl-N-alpha-lauroyl-L-arginate hydrochloride (ELAH), particularly against coronaviruses. news-medical.net Research indicates that ELAH has virucidal effects against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and human coronavirus-229E (HCoV-229E). news-medical.net

The primary mechanism of action appears to be the prevention of the virus from attaching to host cells. researchgate.net Studies using a pseudovirus (VSV-SARS-CoV-2) on Vero cells found that ELAH treatment resulted in a maximum inhibition of 90% at concentrations of 110 mg/ml and 200 mg/ml. news-medical.net This suggests that ELAH interferes with or directly binds to the viral spike protein, which prevents its attachment to the ACE2 receptor on host cells and subsequently blocks viral replication. news-medical.net Further evaluation confirmed that ELAH alters the spike protein, which inhibits viral entry. news-medical.net

In vivo studies using a Syrian golden hamster model showed that intranasal administration of ELAH provided protection against SARS-CoV-2 infection. news-medical.net Hamsters treated with 0.5 mg/ml or 1 mg/ml of ELAH after being infected with SARS-CoV-2 exhibited a reduction in viral load of more than two logs compared to the control group. news-medical.net These findings collectively suggest that ELAH demonstrates both in vitro and in vivo protective effects against SARS-CoV-2. news-medical.net

Factors Influencing Antimicrobial Efficacy

The effectiveness of Ethyl Lauroyl Arginate is not constant and can be influenced by several environmental and biological factors. nih.govcabidigitallibrary.orgresearchgate.net

Influence of pH and Temperature on Activity

The stability and therefore the antimicrobial activity of LAE are significantly affected by pH and temperature. fao.org LAE is a cationic surfactant that undergoes hydrolysis in aqueous solutions, and the rate of this decomposition is influenced by both pH and heat. nih.gov

The compound is most stable in acidic conditions. fao.orgnih.gov As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates significantly. nih.govnih.gov At 25°C, the half-life of LAE is over a year at pH 4, but this decreases to 57 days at pH 7 and just 34 hours at pH 9. nih.govnih.gov This base-catalyzed hydrolysis breaks LAE down into its constituent parts, such as Nα-lauroyl–l-arginine (LAS) and lauric acid. nih.gov

Temperature also plays a crucial role, with stability decreasing as temperature rises. fao.org The combined effect of pH and temperature means that LAE's efficacy is optimal in cooler, acidic environments and diminishes in warmer, alkaline conditions. nih.gov

Impact of Microbial Strain Characteristics

The antimicrobial efficacy of LAE is also dependent on the characteristics of the target microorganism. Different species and even different strains of the same species can exhibit varying levels of susceptibility. nih.gov

Generally, fungi and yeasts tend to show greater resistance to LAE than bacteria, which is reflected in the higher MIC values often required for antifungal activity. nih.govresearchgate.net Furthermore, within a single microbial population, there can be variations in resistance. Studies on the highly resistant yeast Zygosaccharomyces bailii have shown that extreme resistance to preservatives is often limited to a small sub-population of cells. nih.gov When these resistant cells are isolated, they can produce a new population where all cells possess extreme resistance, indicating that microbial adaptation and strain-level characteristics are critical factors in determining the practical efficacy of LAE. nih.gov

Table of Compounds Mentioned

Compound Name Abbreviation / Synonym
Ethyl-N-alpha-lauroyl-L-arginate Hydrochloride LAE, ELAH, Lauric Arginate
Nα-lauroyl–l-arginine LAS
Lauric acid Dodecanoic acid
Ethanol -
L-arginine Arginine
Penicillium chrysogenum -
Aspergillus niger -
Cladosporium cladosporioides -
Aspergillus ochraceus -
Penicillium italicum -
Botrytis cynerea -
Fusarium oxysporum -
Zygosaccharomyces bailii -
Saccharomyces cerevisiae -
Candida albicans -
Severe Acute Respiratory Syndrome Coronavirus 2 SARS-CoV-2

Interaction with Organic Matter and Food Matrix Components

The antimicrobial activity of this compound can be influenced by the components of the food matrix. As a cationic surfactant, LAE can interact with anionic components, which may affect its efficacy. earthwormexpress.com Studies have shown that its stability and effectiveness can be altered by the presence of proteins, fats, and carbohydrates.

Research indicates that in the presence of certain proteins like meat or soya proteins, as well as ovo-albumin and lacto-albumin, LAE can undergo more extensive hydrolysis. fao.org This breakdown can reduce the concentration of the active compound. For instance, the minimum inhibitory concentration (MIC) of LAE against Listeria innocua and Pseudomonas fluorescens was observed to be higher in a nutrient broth containing 2% bovine serum albumin (BSA), a common protein used to simulate organic matter. frontiersin.org

Furthermore, other food components can impact its performance. The addition of soluble starch has been shown to increase the minimum bactericidal concentration of LAE required to inhibit Listeria monocytogenes. earthwormexpress.com The stability of LAE is also dependent on pH and temperature, with its decomposition occurring more rapidly at higher pH and temperatures. mdpi.com In tests on various food matrices, LAE was found to be generally stable in processed foods, but its concentration decreased over time in fresh food matrices. fao.org

Table 1: Effect of Food Matrix Components on LAE Efficacy

Matrix ComponentObserved EffectAffected Microorganism(s)Source
Bovine Serum Albumin (Protein)Increased MIC of LAEListeria innocua, Pseudomonas fluorescens frontiersin.org
Soluble Starch (Carbohydrate)Increased Minimum Bactericidal Concentration of LAEListeria monocytogenes earthwormexpress.com
Meat/Soya ProteinsIncreased hydrolysis of LAENot specified fao.org

Synergistic and Antagonistic Interactions with Other Antimicrobial Compounds

The antimicrobial power of LAE can be enhanced when used in combination with other preservatives and natural compounds, a strategy that can lead to more effective microbial control at lower concentrations.

Studies have demonstrated a significant synergistic effect when LAE is combined with parabens, a class of antimicrobial preservatives. frontiersin.org For example, while the MIC of LAE alone against L. innocua and P. fluorescens in a broth with 2% BSA was 300 µg/ml and 200 µg/ml respectively, these values dropped to 175 µg/ml and 125 µg/ml when combined with 0.1% methylparaben. frontiersin.org

This synergy is also effective against fungi. The MIC for LAE against Penicillium italicum was 400 µg/ml, and for methylparaben, it was 800 µg/ml. frontiersin.org However, when combined, the MIC for LAE was reduced to just 50 µg/ml in the presence of 200 µg/ml of methylparaben, highlighting a potentiation of its antifungal activity. frontiersin.org A similar synergistic effect has been noted when LAE is combined with nisin against pathogens like Bacillus subtilis and Clostridium sporogenes. researchgate.net

Table 2: Synergistic Effect of LAE and Methylparaben

MicroorganismTreatmentMinimum Inhibitory Concentration (MIC) (µg/ml)Source
P. italicumLAE alone400 frontiersin.org
LAE + Methylparaben (200 µg/ml)50 frontiersin.org
L. innocua (in 2% BSA)LAE alone300 frontiersin.org
LAE + 0.1% Methylparaben175 frontiersin.org

The interaction between LAE and essential oils or their components can be complex, resulting in either synergistic or antagonistic effects depending on the target microorganism. Research has shown that a combination of LAE with cinnamon leaf oil or its primary component, eugenol (B1671780), exhibits a synergistic effect against Listeria monocytogenes in reduced-fat milk. nih.govearthwormexpress.com

Conversely, the same combinations of LAE with cinnamon or eugenol have been reported to show antagonism against Escherichia coli and Salmonella Enteritidis. earthwormexpress.com Another study focusing on cinnamon essential oil combined with thymol (B1683141) (a compound related to carvacrol) found a synergistic effect against Staphylococcus aureus, while an additive or indifferent effect was noted for other bacteria. brieflands.com This indicates that the outcome of such combinations is highly specific to the compounds and the microorganisms involved.

Table 3: Interaction of LAE with Essential Oils

Combined AgentTarget MicroorganismObserved InteractionSource
Cinnamon Oil / EugenolListeria monocytogenesSynergistic nih.govearthwormexpress.com
Cinnamon Oil / EugenolEscherichia coliAntagonistic earthwormexpress.com
Cinnamon Oil / EugenolSalmonella EnteritidisAntagonistic earthwormexpress.com

Synergistic Effects with Physical Treatments (e.g., UV-A, Mild Heat)

Combining LAE with physical food processing treatments like mild heat or UV-A light can lead to a powerful synergistic antimicrobial effect. nih.govresearchgate.net This approach can achieve significant microbial reductions that are not possible with either treatment alone.

When LAE (15 µg/ml) was combined with mild heat (55°C) for just 4 minutes, a 5-log reduction in E. coli was observed, whereas either treatment by itself had no significant effect in that timeframe. frontiersin.org A similar synergistic inactivation was seen for L. innocua under the same conditions. frontiersin.org The mechanism for this synergy is believed to involve both enhanced membrane damage and increased oxidative stress on the bacterial cells. nih.govresearchgate.net

A combination of LAE and UV-A light (320 to 400 nm) is also highly effective. In one study, the combined treatment reduced an E. coli O157:H7 population by approximately 6.5 logs in 30 minutes. frontiersin.org In contrast, LAE alone caused only a 2-log reduction, and UV-A light alone produced no significant inactivation. frontiersin.org This synergistic action is primarily attributed to enhanced oxidative stress, which leads to damage of bacterial DNA, proteins, and membranes. nih.govresearchgate.net

Table 4: Synergistic Effect of LAE with Physical Treatments

TreatmentTarget MicroorganismConditionsLog ReductionSource
LAE (15 µg/ml) + Mild Heat (55°C)E. coli4 minutes~5.0 frontiersin.org
LAE (15 µg/ml) aloneE. coli O157:H730 minutes~2.0 frontiersin.orgnih.gov
UV-A Light aloneE. coli O157:H730 minutesNo significant reduction frontiersin.orgnih.gov
LAE + UV-A LightE. coli O157:H730 minutes~6.5 frontiersin.orgnih.gov

Interactions of Ethyl N Alpha Lauroyl L Arginate Acetate with Biological Systems Beyond Antimicrobial Specificity

General Interactions with Model Lipid Membranes

The primary target of Ethyl-N-alpha-lauroyl-L-arginate in microbial cells is the cytoplasmic membrane. nih.govwikipedia.org As a cationic surfactant, LAE is electrostatically attracted to the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids. wikipedia.org This initial electrostatic interaction facilitates the subsequent insertion of the molecule's hydrophobic lauryl chain into the lipid bilayer's core. wikipedia.org

This penetration disrupts the structural integrity of the membrane, leading to several critical consequences. lauric-arginate.com Studies have demonstrated that this interaction causes a disturbance in the membrane potential and a loss of membrane-associated functions. wikipedia.org Research on bacteria such as Salmonella typhimurium, Staphylococcus aureus, Yersinia enterocolitica, and Lactobacillus plantarum has shown that exposure to LAE leads to a progressive leakage of intracellular components, including potassium ions, without causing complete cell lysis. wikipedia.org The compound is considered a "membrane-active agent" that alters cell permeability, inhibits metabolic processes, and ultimately arrests cell growth. wikipedia.orglauric-arginate.com This mechanism involves the degradation or solubilization of the cell membrane, which can occur even at concentrations below the critical micelle concentration of the surfactant. lauric-arginate.com

The interaction is a two-step process:

Adsorption: The cationic headgroup of LAE binds to the negatively charged outer surface of the cytoplasmic membrane. wikipedia.org

Penetration: The hydrophobic alkyl chain inserts into the nonpolar core of the lipid bilayer, disrupting its organization and fluidity. wikipedia.org

This leads to a loss of the membrane's ability to act as a selective barrier, causing the dissipation of ion gradients and the leakage of essential cytoplasmic materials, which culminates in cell death. wikipedia.orglauric-arginate.com

Cellular Uptake and Distribution Mechanisms

In mammalian systems, the cellular uptake and distribution of intact Ethyl-N-alpha-lauroyl-L-arginate are limited due to its rapid metabolism. nih.gov Both in vitro and in vivo studies in humans have shown that LAE is quickly hydrolyzed in biological fluids. nih.gov

Upon ingestion, LAE remains stable in the acidic environment of simulated gastric fluid. However, in simulated intestinal fluid and human plasma, it undergoes rapid enzymatic and chemical hydrolysis. nih.gov The primary metabolic pathway involves the cleavage of the ester bond to form Nα-lauroyl-L-arginine (LAS) and ethanol, or the cleavage of the amide bond to yield L-arginine ethyl ester and lauric acid. wikipedia.orgnih.govearthwormexpress.com Further hydrolysis breaks down these intermediates into the naturally occurring components: L-arginine, lauric acid, and ethanol. wikipedia.orgnih.gov

A pharmacokinetic study in human volunteers administered ¹³C-labeled LAE found that the intact compound was barely detectable in plasma. nih.gov Instead, its primary metabolite, LAS, reached peak plasma concentrations at approximately 2 hours, while ¹³C-arginine peaked much earlier (0.5 to 1 hour) and at significantly higher levels. nih.gov These metabolites are then absorbed and enter normal endogenous metabolic pathways. earthwormexpress.com L-arginine enters the urea (B33335) cycle, while lauric acid, a common fatty acid, is metabolized through beta-oxidation. wikipedia.orgearthwormexpress.com

While not taken up intact in large amounts, LAE has been used to enhance the cellular permeability and oral bioavailability of other molecules. For instance, it can form a hydrophobic ion pair (HIP) with compounds like rosmarinic acid. nih.govresearchgate.net This complex increases the lipophilicity of the target drug, facilitating its transport across the intestinal epithelium and leading to higher plasma concentrations. nih.gov

Molecular Recognition and Binding Studies with Biological Components

Ethyl-N-alpha-lauroyl-L-arginate's cationic and amphiphilic nature allows it to recognize and bind to various biological components beyond lipid membranes.

Binding to Biopolymers: LAE exhibits strong electrostatic binding to anionic biopolymers. mdpi.comnih.gov Studies have documented its interaction with food-grade polysaccharides such as pectin, carrageenan, xanthan gum, and alginate. mdpi.com This binding can lead to the formation of complexes that may be useful in creating delivery systems. nih.gov The interaction with cellulose (B213188) nanocrystals has also been studied, revealing a process that begins with electrostatic attraction, is followed by hydrophobic interactions, and can lead to polymer-induced micellization. nih.gov

Iron Chelation: Research has revealed that LAE can chelate iron ions. frontiersin.orgresearchgate.net The molecule contains both carbonyl and guanidine (B92328) groups that can act as donor groups to form chelate complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. mdpi.com This molecular recognition of iron is a key aspect of its mechanism against certain biofilms, such as those of Pseudomonas aeruginosa. By sequestering iron, LAE creates an iron-limiting environment for the bacteria, which disrupts iron-dependent signaling pathways essential for biofilm development. frontiersin.orgresearchgate.net

Interaction with DNA and Proteins: While direct binding studies are limited, LAE's activity can indirectly lead to damage of other biological macromolecules. It has been suggested that LAE may induce the generation of Reactive Oxygen Species (ROS) in microbial cells. nih.gov Excessive ROS can cause oxidative damage to critical cellular components, including DNA and proteins, disrupting their normal function and contributing to cell death. nih.gov However, the specific pathways of LAE-induced ROS generation require further investigation. nih.gov

Impact on Biofilm Formation and Eradication

Ethyl-N-alpha-lauroyl-L-arginate has demonstrated significant efficacy in both preventing the formation of microbial biofilms and eradicating established ones. frontiersin.orgnih.gov This activity has been observed against a wide range of bacteria and fungi on various surfaces. nih.govfrontiersin.org

Inhibition of Biofilm Formation: At sub-growth inhibitory concentrations, LAE effectively inhibits the development of biofilms. frontiersin.org In the case of Pseudomonas aeruginosa, this is largely attributed to its iron-chelating activity. frontiersin.orgresearchgate.net By blocking iron signals, LAE prevents the bacteria from transitioning to a biofilm lifestyle, resulting in a decrease in the production of carbohydrate and protein components of the extracellular matrix. researchgate.net For some bacteria, low concentrations of LAE can enhance motility, such as twitching and swarming, which is antagonistic to the sessile life cycle of a biofilm. mdpi.com Studies on food-spoilage fungi, including Cladosporium cladosporioides and Penicillium italicum, also show a significant reduction in biofilm formation at concentrations as low as 6 to 25 mg/L. nih.gov

Eradication of Established Biofilms: LAE is also effective against mature, pre-formed biofilms. It can penetrate the biofilm matrix and act on the embedded cells, reducing their metabolic activity and viability. nih.gov Treatment with LAE has been shown to significantly reduce viable cell counts in biofilms of Listeria monocytogenes, Salmonella Typhimurium, and E. coli O157:H7 on surfaces like stainless steel, rubber, and lettuce leaves. nih.govfrontiersin.org Furthermore, LAE can induce the detachment of biofilms. This effect is concentration-dependent; low concentrations appear to trigger dispersal by enhancing bacterial motility, making it a more effective detachment strategy than treatment with higher, bactericidal concentrations. mdpi.com

The table below summarizes research findings on the antibiofilm activity of Ethyl-N-alpha-lauroyl-L-arginate against various microorganisms.

Table 1: Documented Antibiofilm Activity of Ethyl-N-alpha-lauroyl-L-arginate

Microorganism Activity Type Effective Concentration Key Findings Reference(s)
Pseudomonas aeruginosa Inhibition & Detachment 50 µM (sub-inhibitory) Blocks iron signals necessary for biofilm development; decreases matrix components. frontiersin.org, researchgate.net
Pseudomonas aeruginosa Detachment 0.42 - 4.2 mg/L Induces biofilm detachment by enhancing bacterial motility. mdpi.com
L. monocytogenes, S. Enteritidis, S. Typhimurium Eradication 50 - 200 µg/ml Reduced biofilm on stainless steel and rubber surfaces by up to 7 log₁₀ CFU/cm². nih.gov
E. coli O157:H7, L. monocytogenes, S. Enteritidis, S. Typhimurium Eradication 200 µg/ml Reduced biofilms on lettuce leaf surfaces by up to 1.5 log₁₀ CFU/cm². frontiersin.org
Fusarium oxysporum, Botrytis cinerea Inhibition & Eradication 25 mg/L Reduced biofilm formation and metabolic activity of established biofilms. nih.gov,
Aspergillus ochraceus, Cladosporium cladosporioides Inhibition & Eradication 12.5 mg/L Reduced biofilm formation and metabolic activity of established biofilms. nih.gov,

Analytical Methodologies for Ethyl N Alpha Lauroyl L Arginate Acetate Research

Qualitative and Quantitative Detection Methods

A variety of analytical techniques are utilized for the qualitative identification and quantitative measurement of LAE in different matrices. These methods are broadly categorized into spectrophotometric and chromatographic techniques, each offering distinct advantages in terms of sensitivity, selectivity, and complexity.

Spectrophotometric Techniques (e.g., UV-Vis Absorbance with Co(SCN)₄²⁻ ionic pair)

A notable spectrophotometric method for the determination of LAE involves the formation of an ionic pair with an inorganic complex, followed by measurement of its absorbance. researchgate.netnih.gov This technique is based on the reaction between the cationic LAE and the tetrathiocyanatocobaltate(II) complex anion, [Co(SCN)₄]²⁻. researchgate.netnih.gov The resulting ion-pair is extracted into a suitable organic solvent, and its concentration is determined by UV-Vis spectrophotometry. researchgate.netnih.gov

This colorimetric method has been optimized for the analysis of LAE in food simulants. researchgate.net The formation of the LAE-[Co(SCN)₄]²⁻ complex provides a basis for a sensitive and accessible analytical procedure. researchgate.net

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the cornerstones for the specific and sensitive analysis of LAE and its related substances. fao.orgfao.orggovtlab.gov.hk

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC coupled with a UV detector is a widely used technique for the assay of LAE and the quantification of its impurities. fao.orgfao.org The method typically involves a reverse-phase column to separate LAE from other components like lauric acid, ethyl laurate, Nα-lauroyl-L-arginine, L-arginine, and ethyl arginate. fao.orgfao.org

One established HPLC-UV method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing trifluoroacetic acid, with detection at 215 nm. fao.org The retention time for the main peak of ethyl-Nα-lauroyl-L-arginate·HCl is approximately 4.3 minutes under these conditions. fao.orgfao.org To analyze for impurities such as L-arginine and ethyl arginate, which lack a strong chromophore, a post-column derivatization step with o-phthaldialdehyde (OPA) can be employed, allowing for detection at 340 nm. fao.org

Below is a table summarizing typical parameters for HPLC-UV analysis of LAE and its related compounds:

ParameterEthyl-Nα-lauroyl-L-arginate·HClNα-Lauroyl-L-arginineLauric Acid & Ethyl LaurateL-Arginine·HCl & Ethyl arginate·2HCl
Column Symmetry C18, 150 x 3.9 mm, 5µmSymmetry C18, 150 x 3.9 mm, 5µmSymmetry C18, 150 x 3.9 mm, 5µmµBondapack C18, 300 x 3.9 mm, 10µm
Mobile Phase Acetonitrile/water (50:50) + 0.1% Trifluoroacetic AcidAcetonitrile/water (50:50) + 0.1% Trifluoroacetic AcidAcetonitrile/water (50:50) + 0.1% Trifluoroacetic AcidSodium heptanesulfonate, phosphoric acid, sodium di-hydrogen phosphate, methanol (B129727) mixture
Flow Rate 1 ml/min1 ml/min1 ml/min0.8 ml/min
Detection Wavelength 215 nm215 nm215 nm340 nm (post-column derivatization)
Approx. Retention Time 4.3 min2.2 min3.65 min (Lauric Acid), 11.2 min (Ethyl Laurate)5.03 min (L-Arginine·HCl), 6.70 min (Ethyl arginate·2HCl)
Data sourced from multiple references. fao.orgfao.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For higher sensitivity and selectivity, especially in complex matrices like food, LC-MS/MS is the method of choice. govtlab.gov.hknih.govresearchgate.net This technique offers the advantage of direct detection without the need for derivatization and can achieve very low detection limits. govtlab.gov.hknih.govresearchgate.net

A developed LC-MS/MS method for LAE in food involves extraction with an acetonitrile/water mixture and analysis using an internal standard, such as the isotope-labeled LAE-d23 hydrochloride. nih.govresearchgate.net This approach minimizes matrix effects, which can be a significant issue with electrospray ionization (ESI). govtlab.gov.hk

Method Validation and Performance Parameters (e.g., linearity, LOD, LOQ, accuracy, precision)

The reliability of analytical methods for LAE is established through rigorous validation, assessing key performance parameters.

For the spectrophotometric method involving the [Co(SCN)₄]²⁻ ionic pair, as well as its confirmatory analysis by HPLC-UV, validation has demonstrated strong performance characteristics. researchgate.netnih.gov Studies have reported a linear range from 1.10 to 25.00 mg kg⁻¹, with a linearity greater than 0.9886. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.33 and 1.10 mg kg⁻¹, respectively. researchgate.netnih.gov The accuracy of this method was reported to be better than 1% as relative error, and the precision was better than 3.6% expressed as the relative standard deviation (RSD). researchgate.netnih.gov

LC-MS/MS methods have also been thoroughly validated. nih.govresearchgate.net A recent study highlights the following performance parameters for the analysis of LAE in various food matrices:

ParameterLiquid SamplesSolid Samples
Limit of Detection (LOD) 0.32 mg/kg1.0 mg/kg
Limit of Quantitation (LOQ) 4.4 mg/kg14 mg/kg
Spike Recovery (Accuracy) 90% to 110%90% to 110%
Precision (%RSD) < 10%< 10%
Data sourced from multiple references. nih.govresearchgate.net

These validation data confirm that the developed analytical methods are fast, robust, and reliable for routine surveillance and research purposes. nih.govresearchgate.net

Techniques for Studying In-situ and Real-time Interactions (e.g., electron microscopy, flow cytometry, potassium leakage assays for mechanistic studies)

Understanding the antimicrobial mechanism of LAE requires techniques that can probe its interactions with microbial cells in real-time and visualize the resulting morphological and physiological changes.

Electron Microscopy:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the effects of LAE on the morphology and ultrastructure of microorganisms. nih.gov Studies have shown that LAE treatment causes significant changes to bacterial cells, such as distortion and dimpling. nih.gov In fungi, SEM has confirmed the ability of LAE to reduce the formation of fungal biofilms. While some studies using TEM did not observe outright disruption of the cytoplasmic membrane, they noted internal changes like intracytoplasmic coagulation. nih.govajol.info This suggests that LAE's primary action is on the cell membrane's function and integrity rather than causing immediate lysis. nih.govfao.org

Flow Cytometry:

Flow cytometry is a valuable technique for quantitatively assessing the impact of LAE on bacterial cell membranes. nih.govcedia.edu.ec By using fluorescent dyes such as bis-oxonol (to measure membrane potential) and propidium (B1200493) iodide (to identify cells with permeabilized membranes), researchers can determine the extent of membrane damage. cedia.edu.ec Flow cytometry studies have demonstrated that LAE induces a loss of membrane potential and increases membrane permeability in bacteria. nih.govcedia.edu.ec This technique allows for the analysis of large cell populations, providing statistically robust data on the different degrees of cellular damage caused by LAE. cedia.edu.ec

Potassium Leakage Assays:

The integrity of the cytoplasmic membrane can be further assessed by measuring the leakage of intracellular components, such as potassium ions (K⁺). nih.govcedia.edu.ecresearchgate.net Potassium leakage assays provide evidence of membrane damage. It has been shown that treatment with LAE leads to the release of intracellular potassium from bacterial cells. nih.govcedia.edu.ec This loss of essential ions disrupts the cell's normal metabolic processes and contributes to cell death. nih.gov

Together, these in-situ and real-time interaction studies provide a multi-faceted understanding of LAE's antimicrobial mechanism, confirming that its primary target is the microbial cell membrane, leading to a cascade of events including loss of membrane potential, increased permeability, and leakage of cellular contents. nih.govwikipedia.orgmdpi.com

Environmental Fate and Biodegradation of Ethyl N Alpha Lauroyl L Arginate Acetate

Degradation Pathways and Metabolite Identification

Ethyl-N-alpha-lauroyl-L-arginate acetate (B1210297) (LAE) undergoes rapid degradation in biological systems through enzymatic and chemical hydrolysis. The primary degradation pathway involves the breakdown of the ester and amide bonds, leading to the formation of naturally occurring substances.

Hydrolysis into Nα-lauroyl-L-arginine (LAS) and Dodecanoic (Lauric) Acid

The initial and principal step in the degradation of LAE is the hydrolysis of its ethyl ester group. concawe.eunih.gov This reaction cleaves the molecule, yielding Nα-lauroyl-L-arginine (LAS) and ethanol. Concurrently, the amide linkage can also be hydrolyzed, breaking the bond between the lauroyl group and the arginine moiety. This results in the formation of dodecanoic acid, more commonly known as lauric acid, and the ethyl ester of arginine. oecd.orgoecd.org Lauric acid is a common fatty acid found in many vegetable fats and is readily metabolized through normal fatty acid metabolic pathways. oecd.orgoecd.org

In simulated intestinal fluid, LAE is rapidly hydrolyzed to LAS and arginine, with over 90% conversion to arginine within one hour. mdpi.com In human plasma, approximately 50% of LAE is hydrolyzed to LAS within four hours. mdpi.com

Further Metabolism to L-Arginine, Urea (B33335), and Ornithine

Following the initial hydrolysis, the primary metabolite, Nα-lauroyl-L-arginine (LAS), is further broken down. The amide bond in LAS is cleaved, releasing lauric acid and the amino acid L-arginine. oecd.orgnih.gov L-arginine, a common dietary amino acid, then enters the urea cycle, a major metabolic pathway in many organisms.

Within the urea cycle, L-arginine is metabolized into urea and ornithine. oecd.orgnih.gov Ornithine can be further converted to carbon dioxide and urea. oecd.org These end products are naturally occurring substances and are readily assimilated or excreted by organisms.

Biodegradability Assessment under Various Environmental Conditions

Ethyl-N-alpha-lauroyl-L-arginate acetate is considered to be readily biodegradable. nih.gov Its susceptibility to degradation is influenced by environmental factors such as pH and temperature.

The stability of LAE in aqueous solutions is pH-dependent. Under acidic conditions (pH 4), it is relatively stable, with a half-life of over a year at 25°C. concawe.euresearchgate.netresearchgate.net However, as the pH increases, the rate of hydrolysis accelerates. At a neutral pH of 7, the half-life decreases to 57 days, and under alkaline conditions (pH 9), it is significantly shorter, at 34 hours. concawe.euresearchgate.net This indicates that in neutral to alkaline environmental compartments, such as certain soils and water bodies, LAE is expected to degrade more rapidly.

While specific percentage degradation values from standardized OECD 301 tests were not available in the reviewed literature, the classification of LAE as "readily biodegradable" implies that it is expected to meet the stringent criteria of these tests, which typically require 60-70% degradation within a 28-day period under specific laboratory conditions.

Table 1: Stability of this compound in Aqueous Solution at 25°C

pHHalf-life
4> 1 year
757 days
934 hours

Data sourced from multiple references. concawe.euresearchgate.net

Environmental Partitioning and Distribution Studies

The environmental distribution of a chemical is largely governed by its partitioning behavior between different environmental compartments, such as water, soil, and biota.

The octanol-water partition coefficient (Kow) is a key indicator of a substance's potential for bioaccumulation. For this compound, the partition coefficient between olive oil and water has been reported to be low, at 0.07, and a Kow of less than 0.1 has been cited. nih.gov This low value indicates that the compound is hydrophilic and has a strong preference for the aqueous phase over fatty tissues. Consequently, the potential for bioaccumulation in organisms is considered to be low.

The soil adsorption coefficient (Koc) quantifies the tendency of a chemical to adsorb to the organic matter in soil and sediment. A specific Koc value for LAE was not found in the reviewed literature. However, given its high water solubility and low Kow, it is anticipated that LAE would have a low Koc value, suggesting it would be mobile in soil and have a lower tendency to bind to soil and sediment particles. This mobility, coupled with its ready biodegradability, suggests that the compound is unlikely to persist or accumulate in the soil environment.

Table 2: Physicochemical Properties Influencing Environmental Partitioning

PropertyValueImplication
Water Solubility> 247 g/kg at 20°C oecd.orgHigh mobility in aqueous environments
Oil-Water Partition Coefficient (Kow)< 0.1Low potential for bioaccumulation

Challenges and Future Research Directions

Elucidation of Specific Microbial Resistance Mechanisms to Ethyl-N-alpha-lauroyl-L-arginate Acetate (B1210297)

While Ethyl-N-alpha-lauroyl-L-arginate is known for its efficacy and low propensity for inducing resistance, the potential for microbial adaptation necessitates further investigation. A study stimulating Escherichia coli with the compound for 30 days found that the bacterium did not develop resistance, highlighting the compound's robust nature. nih.gov The primary antimicrobial action of LAE involves disruption of the bacterial cell membrane, a mechanism that is generally difficult for microbes to counteract through simple mutations. mdpi.comrsdjournal.orgnih.gov

However, some research indicates that adaptive tolerance is possible under specific conditions. For instance, acid-adapted Listeria monocytogenes cells have shown an increased resistance to LAE, suggesting that environmental pre-conditioning can influence susceptibility. earthwormexpress.com This underscores the need to understand the molecular underpinnings of such adaptive responses.

Future research must focus on identifying the specific mechanisms that could lead to acquired or intrinsic resistance. General pathways for antimicrobial resistance in bacteria include limiting the uptake of a drug, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell (efflux). nih.govmedintensiva.org For Gram-negative bacteria, the outer membrane's lipopolysaccharide (LPS) layer and the presence of efflux pumps are common sources of intrinsic resistance. nih.govnih.gov Research should aim to determine if microbes can evolve to:

Alter the lipid composition of their cell membranes to reduce LAE binding and insertion.

Develop or upregulate efflux pumps capable of expelling LAE from the cell. medintensiva.org

Modify cell surface charge to repel the cationic LAE molecule.

Understanding these potential resistance pathways is crucial for the long-term strategic use of LAE and for the development of next-generation antimicrobials that can circumvent these mechanisms.

Research AreaKey Findings / Research QuestionPotential Resistance MechanismSupporting Evidence / Rationale
Long-Term Exposure StudiesEscherichia coli did not develop resistance after 30 days of stimulation. nih.govLow resistance development potential.The compound's primary target is the cell membrane, which is difficult to modify without compromising cell viability. rsdjournal.orgnih.gov
Adaptive ToleranceAcid-adapted Listeria monocytogenes shows increased resistance to LAE. earthwormexpress.comPhysiological adaptation of the cell envelope in response to environmental stress.Prior exposure to acidic conditions may trigger changes in membrane fluidity or surface properties. earthwormexpress.com
Efflux Pump ActivityDo bacterial efflux pumps recognize and expel LAE?Active drug efflux.A common mechanism of resistance to various antimicrobial agents, particularly in Gram-negative bacteria. nih.govmedintensiva.org
Membrane ModificationCan bacteria alter their membrane composition to prevent LAE interaction?Target modification.LAE specifically binds to acidic phospholipids (B1166683); altering their presence or structure could confer resistance. nih.gov

Advanced Molecular Modeling and Simulation of Compound-Target Interactions

Computational methods are powerful tools for dissecting the molecular interactions that govern the activity of compounds like LAE. Advanced molecular modeling and simulation can provide insights that are difficult to obtain through experimental methods alone.

Recent studies have already employed such techniques. For example, quantum mechanical density functional theory (DFT) computations have been used to analyze the formation of heterodimers between LAE and its hydrolysis products, Nα-lauroyl–l-arginine (LAS) and dodecanoic acid. mdpi.com These simulations help explain the compound's surface activity and how it changes upon degradation. mdpi.com Furthermore, molecular dynamics simulations have been applied to assess the stability of these dimers, revealing that interactions are governed by a combination of electrostatic forces and hydrogen bonds. mdpi.com

The primary mechanism of LAE involves its specific binding to acidic phospholipids, such as phosphatidylserine, in the bacterial membrane, leading to depolarization and disruption. nih.gov This interaction is an ideal target for future computational studies. Advanced simulations could be used to:

Model the precise binding orientation of LAE within different lipid bilayers (e.g., those mimicking Gram-positive vs. Gram-negative bacteria).

Simulate the process of membrane permeabilization and pore formation at an atomistic level.

Predict how modifications to the LAE structure would affect its affinity for the membrane and its disruptive power.

Utilize molecular docking to explore potential interactions with other cellular targets beyond the membrane. nih.gov

These in silico studies would not only deepen the fundamental understanding of LAE's mechanism of action but also provide a rational basis for the design of novel derivatives with improved properties.

Modeling TechniqueApplication to LAE ResearchSpecific Insights Gained or SoughtReference Example
Quantum Mechanics (DFT)Evaluated the energetics of heterodimer formation between LAE and its hydrolysis products. mdpi.comHelps explain the surface activity and aggregation properties of LAE solutions. mdpi.com mdpi.com
Molecular Dynamics (MD)Determined the stability of LAE-related dimers linked by electrostatic and hydrogen bonds. mdpi.comProvides understanding of how LAE and its byproducts behave and interact in an aqueous environment. mdpi.com mdpi.com
Molecular DockingFuture Potential: To model the binding of LAE to specific membrane lipids like phosphatidylserine.Elucidation of the precise molecular interactions responsible for membrane targeting and disruption. nih.gov nih.gov
Coarse-Grained SimulationsFuture Potential: To simulate large-scale membrane disruption and pore formation by multiple LAE molecules.Understanding the collective behavior of LAE molecules during the lytic process.N/A

Development of Novel Derivatives with Enhanced Specificity or Potency

While Ethyl-N-alpha-lauroyl-L-arginate is a potent antimicrobial, the synthesis of novel derivatives presents an opportunity to tailor its properties for specific applications. The chemical structure of LAE—comprising a fatty acid tail, an amino acid head, and an ethyl ester group—offers multiple sites for modification. The goal of such synthetic programs would be to develop new molecules with enhanced potency, greater specificity towards certain pathogens, or improved stability and efficacy within complex product matrices. sci-hub.seresearchgate.netnih.gov

Future research in this area could draw inspiration from established drug development strategies where the synthesis of derivatives is a core activity. nih.govmdpi.commdpi.comnih.gov Potential avenues for the modification of LAE include:

Altering the Hydrophobic Tail: The length and saturation of the lauroyl (C12) chain could be varied. Shorter or longer fatty acid chains may alter the compound's ability to insert into microbial membranes and could modulate its specificity and potency.

Modifying the Amino Acid Headgroup: While the arginine group provides the critical positive charge, substituting it with other cationic or polar amino acids could fine-tune the molecule's interaction with the cell surface.

Changing the Ester Group: The ethyl ester could be replaced with other alkyl or functional groups to influence the rate of hydrolysis, thereby controlling the compound's stability and metabolic fate. nih.gov

The resulting library of novel derivatives would need to be screened for antimicrobial activity and cytotoxicity to identify candidates that offer a superior performance profile compared to the parent compound. Structure-activity relationship (SAR) studies would be essential to systematically link chemical modifications to biological effects. mdpi.com

Investigation of Bioavailability and Distribution in Complex Biological Models (non-human, in vitro/ex vivo systems)

Understanding the behavior of LAE in biological systems is critical, and this begins with its stability and transformation in simplified non-human models. In vitro and ex vivo studies are invaluable for determining how the compound is metabolized before it can exert its effect.

Research using simulated biological fluids has shown that LAE is a relatively stable compound under acidic conditions, such as those found in simulated gastric fluid. nih.gov However, its stability decreases significantly in neutral or alkaline environments. nih.gov In simulated intestinal fluid, LAE is rapidly hydrolyzed to Nα-lauroyl-L-arginine (LAS) and the amino acid arginine, with over 90% conversion to arginine within an hour. nih.govresearchgate.net

Similarly, incubation with human plasma in vitro leads to the ready hydrolysis of LAE into LAS, with about 50% of the compound being converted over a four-hour period. nih.govresearchgate.net This rapid breakdown is a key feature of the compound, as it is metabolized into its constituent parts: lauric acid, arginine, and ethanol, which are common dietary components. rsdjournal.orglauric-arginate.comwikipedia.org

Future research should expand on these findings by using more complex non-human models, such as ex vivo tissue preparations or advanced multi-culture systems (e.g., gut-on-a-chip models), to:

Map the distribution of LAE and its primary metabolites (LAS, arginine, lauric acid) in different tissues.

Quantify the rate of metabolism by specific enzymes present in these biological systems.

Determine how the presence of other substances, such as food components or other chemicals, affects its bioavailability and metabolic profile.

Biological Model System (In Vitro)Observed Fate of LAEPrimary Metabolites FormedReference
Simulated Gastric FluidStable.N/A (minimal hydrolysis) nih.gov
Simulated Intestinal FluidRapidly hydrolyzed.Nα-lauroyl-L-arginine (LAS), Arginine nih.govresearchgate.net
Human PlasmaReadily hydrolyzed (approx. 50% in 4 hours).Nα-lauroyl-L-arginine (LAS) nih.govresearchgate.net

Exploration of Novel Academic Applications beyond Antimicrobial Preservatives

The unique physicochemical properties of LAE suggest its potential utility in a variety of scientific and technological fields beyond its role as a simple preservative. As a cationic surfactant, its ability to interact with surfaces, interfaces, and biological structures opens up numerous avenues for academic exploration.

Emerging research has already begun to uncover these novel applications:

Materials Science: LAE has been used to modify the surface of cellulose (B213188) nanocrystals (CNC). This interaction, which involves electrostatic attraction and hydrophobic interactions, was shown to improve the foamability and stability of CNC-based foams and emulsions. mdpi.com

Animal Health and Nutrition: In studies with mice, oral administration of LAE was found to promote weight gain and modify the structure of the gut microbiome, suggesting potential applications as a growth promoter or a tool for microbiome research in livestock. nih.gov

Biomedical and Cosmeceutical Applications: Research has pointed to the potential of LAE in oral health for treating conditions like gingivitis. wikipedia.org It has also been approved for use in cosmetic products such as anti-dandruff shampoos and deodorants, indicating its role as an active ingredient, not just a preservative. wikipedia.org

Biofouling Control: At sub-inhibitory concentrations, LAE was found to effectively detach existing bacterial biofilms. mdpi.com This effect was attributed to an increase in the motility of the bacteria, suggesting a novel anti-biofouling strategy that does not rely on bactericidal action. mdpi.com

Material Protection: The antifungal properties of LAE have been tested for the preservation of wood, indicating its potential use as a wood treatment agent to prevent decay. researchgate.net

These examples demonstrate that the future of LAE research lies in exploring its functional properties as a surfactant, a microbiome modulator, and a surface-active agent.

Field of ApplicationSpecific Use CaseUnderlying Mechanism or PropertyReference
Materials ScienceModification of cellulose nanocrystals to improve foam/emulsion stability.Cationic surfactant properties leading to electrostatic and hydrophobic interactions. mdpi.com
Animal HealthGrowth promotion and gut microbiome modulation in mice.Interaction with host gut microbiota. nih.gov
Biomedical / Oral HealthAdjunctive therapy in the treatment of periodontitis.Broad-spectrum antimicrobial activity against oral pathogens. wikipedia.org
Anti-BiofoulingDetachment of established biofilms at sub-inhibitory concentrations.Induction of bacterial motility. mdpi.com
Material PreservationAntifungal treatment for wood.Inhibition of wood-deteriorating fungi. researchgate.net

Q & A

Q. What computational models predict the environmental fate of ethyl lauroyl arginate post-disposal?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation pathways. Validate with OECD 301F respirometry tests to measure microbial mineralization rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.